Benzyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a piperidine ring, and an azetidine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and formaldehyde.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable base.
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor such as 3-chloro-1-propanol.
Benzylation: The final step involves the benzylation of the compound using benzyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- 1-Benzyl-4-piperidone
Uniqueness
Benzyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate is unique due to its combination of a piperidine ring and an azetidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C17H24N2O3 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
benzyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c20-12-14-6-8-18(9-7-14)16-10-19(11-16)17(21)22-13-15-4-2-1-3-5-15/h1-5,14,16,20H,6-13H2 |
InChI Key |
UYGWZBMKJYSLDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C2CN(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.